molecular formula C16H12ClN3 B13144934 N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine CAS No. 821784-35-4

N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine

Cat. No.: B13144934
CAS No.: 821784-35-4
M. Wt: 281.74 g/mol
InChI Key: AVNPXNMPJXWMHC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is a heterocyclic compound featuring a bipyridine core substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 3,4’-bipyridine.

    Coupling Reaction: The key step involves a coupling reaction between 3-chloroaniline and 3,4’-bipyridine. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a ligand (e.g., triphenylphosphine) in a suitable solvent like toluene or dimethylformamide (DMF) at elevated temperatures (100-120°C).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce costs.

    Green Chemistry Approaches: Employing greener solvents and reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine N-oxide.

    Reduction: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine derivatives with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine.

Scientific Research Applications

N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

    Binding Interactions: The bipyridine core allows for strong coordination with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the chlorine atom, affecting its reactivity and biological activity.

    N-(3-Bromophenyl)[3,4’-bipyridin]-5-amine: Bromine substitution instead of chlorine, leading to different chemical properties.

    N-(3-Methylphenyl)[3,4’-bipyridin]-5-amine: Methyl group substitution, which can alter the compound’s lipophilicity and pharmacokinetics.

Uniqueness

N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

821784-35-4

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H

InChI Key

AVNPXNMPJXWMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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